3-Chloro-2-nitroaniline

概要

説明

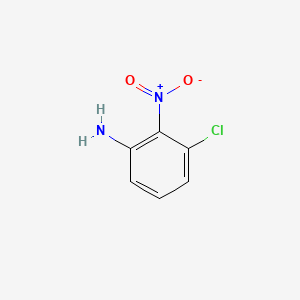

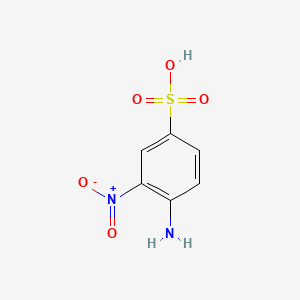

3-Chloro-2-nitroaniline is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 . It is a pale-yellow to yellow-brown or orange to red solid . It is a derivative of aniline, carrying a nitro functional group in position 2 and a chloro group in position 3 .

Synthesis Analysis

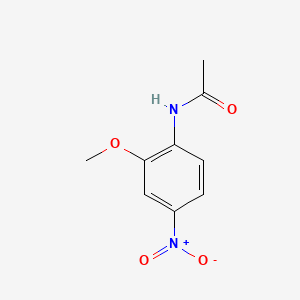

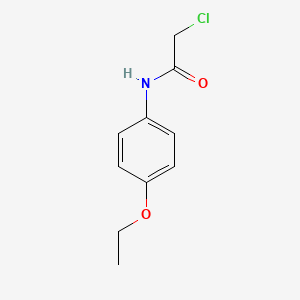

The synthesis of this compound can be achieved through various methods. One such method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid by adding simultaneously separate streams of nitroanilines or nitrophenols and of a chlorinating agent . Another method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .

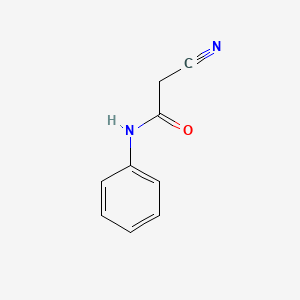

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=C(N)C=CC=C1N+=O . The InChI code for the compound is 1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown or orange to red solid . It has a molecular weight of 172.57 .

科学的研究の応用

Environmental Degradation

3-Chloro-2-nitroaniline, similar to its analogues like 2-chloro-4-nitroaniline, has been a subject of research due to its usage in industrial and agricultural sectors, leading to environmental concerns. Studies have shown that microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9 can degrade these compounds under anaerobic conditions, potentially offering a biological solution to mitigate their environmental impact (Duc, 2019). Another study highlighted the aerobic degradation pathway of these compounds using Rhodococcus sp. strain MB-P1, which is significant for understanding and managing their presence in the environment (Khan et al., 2013).

Chemical Detection and Analysis

Research has been conducted on the detection of nitroaromatic compounds like this compound using modified electrodes. For instance, β-cyclodextrin and silver nanoparticle composite modified ITO electrodes have been utilized for the determination of these compounds, highlighting their potential in chemical analysis and environmental monitoring (Chen, Cheng, & Gooding, 2012).

Safety and Hazards

3-Chloro-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include washing hands thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Relevant Papers

Relevant papers on this compound can be found at Sigma-Aldrich . These papers provide more detailed information on the compound’s properties, synthesis, and applications.

作用機序

Target of Action

Nitroanilines, in general, are known to interact with various biological molecules due to their reactivity .

Mode of Action

Nitroanilines are known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, which means it directs the incoming electrophile to the meta position relative to itself .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity .

Pharmacokinetics

It’s important to note that the compound’s solubility, stability, and reactivity would play a significant role in its pharmacokinetics .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular level due to their reactivity .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-nitroaniline can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the biological environment .

生化学分析

Biochemical Properties

3-Chloro-2-nitroaniline plays a significant role in biochemical reactions due to its nitro and chloro substituents. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and enzymes, altering their function .

Cellular Effects

This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in oxidative phosphorylation and electron transport chains. The nitro group can be reduced to form reactive intermediates that can covalently modify proteins, leading to changes in their structure and function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxicity. High doses of this compound have been associated with adverse effects such as liver and kidney damage, as well as hematological changes. The compound’s toxicity is dose-dependent, with a threshold above which significant adverse effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction can lead to the formation of reactive intermediates that can further participate in conjugation reactions, such as glucuronidation or sulfation. These metabolic transformations can affect the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. Its localization can affect its activity and function, as it can interact with organelle-specific proteins and enzymes. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .

特性

IUPAC Name |

3-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADOEPHJIBKBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208183 | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59483-54-4 | |

| Record name | 3-Chloro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59483-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

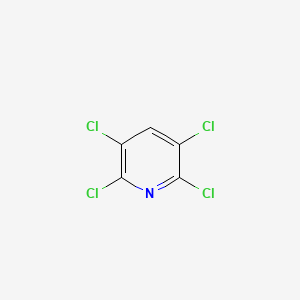

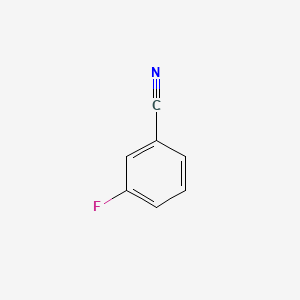

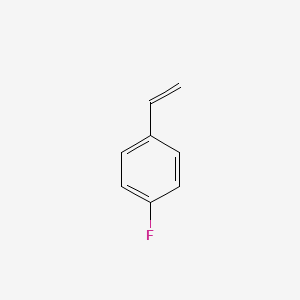

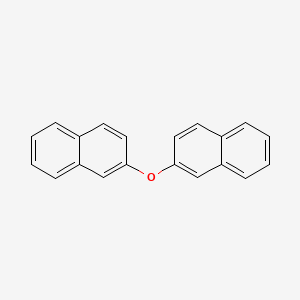

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)